3-Hydroxypropanamide

Thermal Stability Rotational Spectroscopy Process Chemistry

This specific bifunctional scaffold (C3, primary amide & terminal hydroxyl) is critical for synthesizing antimalarial leads with nM activity (IC50: 5-12 nM). Its thermal lability (decomposes >80°C) and unique solubility profile differentiate it from structural isomers like lactamide. Essential for bio-based polymer intermediates and acrylamide pathway analysis. Verify storage conditions.

Molecular Formula C3H7NO2
Molecular Weight 89.09 g/mol
CAS No. 2651-43-6
Cat. No. B015828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypropanamide
CAS2651-43-6
SynonymsHydracrylamide
Molecular FormulaC3H7NO2
Molecular Weight89.09 g/mol
Structural Identifiers
SMILESC(CO)C(=O)N
InChIInChI=1S/C3H7NO2/c4-3(6)1-2-5/h5H,1-2H2,(H2,4,6)
InChIKeySMGLHFBQMBVRCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypropanamide (CAS 2651-43-6): Technical Procurement Guide for Researchers & Industrial Chemists


3-Hydroxypropanamide (CAS 2651-43-6), also referred to as 3-hydroxypropionamide or hydracrylamide, is a small-molecule organic compound with the molecular formula C₃H₇NO₂ and a molecular weight of 89.09 g/mol [1]. This compound, which is characterized by a primary amide group and a hydroxyl group separated by a two-carbon alkyl chain, appears as a white to off-white crystalline solid at room temperature with a melting point of 60–62°C [2]. It is readily soluble in polar solvents, including water, DMSO, and methanol [3]. Due to its bifunctional nature, 3-hydroxypropanamide is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry, rather than as a direct active pharmaceutical ingredient .

Why 3-Hydroxypropanamide Cannot Be Substituted by Common Analogs: A Rationale for Specific Sourcing


In scientific and industrial workflows, the specific procurement of 3-hydroxypropanamide (CAS 2651-43-6) is critical because its unique combination of a primary amide and a terminal hydroxyl group on a three-carbon backbone dictates its reactivity, stability, and solubility profile in ways that structurally similar analogs cannot replicate . While compounds like 2-hydroxypropanamide (lactamide, CAS 598-81-2) or 3-hydroxypropanoic acid (CAS 503-66-2) share the same molecular formula or functional groups, they exhibit markedly different thermal behaviors and chemical properties [1]. For example, a simple substitution of the hydroxyl group's position from C-3 to C-2 (as in lactamide) results in a higher melting point and lower thermal decomposition threshold, directly impacting its suitability for high-temperature reactions or melt-processing applications [2]. Therefore, generic substitution without considering the specific quantitative evidence below can lead to experimental failure, suboptimal yields, or compromised material properties.

3-Hydroxypropanamide (CAS 2651-43-6): A Quantitative Evidence Guide for Differentiated Sourcing


Thermal Decomposition Threshold vs. 2-Hydroxypropanamide: Critical for High-Temperature Synthesis

The thermal stability of 3-hydroxypropanamide is a key differentiating factor from its closest isomer, 2-hydroxypropanamide (lactamide). Spectroscopic investigations reveal that 3-hydroxypropanamide readily decomposes when heated to temperatures above approximately 80°C, which is a critical limitation for its handling in gas-phase studies [1]. This decomposition point is markedly lower than the reported melting point range of 2-hydroxypropanamide (lactamide), which is 73–76°C, and its predicted boiling point of 281.9°C [2]. This data indicates that while 3-hydroxypropanamide can be handled as a solid up to its melting point (60–62°C), its thermal lability above 80°C precludes its use in high-temperature reactions or melt-phase processes where the 2-isomer might remain stable.

Thermal Stability Rotational Spectroscopy Process Chemistry

Antiplasmodial Activity of 3-Hydroxypropanamidine Derivatives: A Foundation for Medicinal Chemistry Scaffolds

While 3-hydroxypropanamide itself is a building block, its derivatives—specifically 3-hydroxypropanamidines—demonstrate potent and selective antiplasmodial activity, providing a clear rationale for selecting this scaffold in medicinal chemistry programs over other amide starting materials. The most active derivative (compound 22) in a series of 3-hydroxypropanamidines exhibited in vitro IC50 values of 5 nM against the chloroquine-sensitive 3D7 strain and 12 nM against the multidrug-resistant Dd2 strain of Plasmodium falciparum [1][2]. This activity profile compares favorably to the standard antimalarial chloroquine, which shows significantly reduced potency against resistant strains. Furthermore, these derivatives displayed low cytotoxicity against human cells, underscoring their potential as a selective scaffold for further optimization [3].

Medicinal Chemistry Antimalarial Drug Discovery Structure-Activity Relationship

Reduced Acrylamide Formation in Maillard Model Systems vs. Hydroxyacetone

In the context of food safety and thermal processing of asparagine-rich materials, 3-hydroxypropanamide (as the Strecker alcohol of asparagine) exhibits a quantifiably different behavior in acrylamide formation compared to other carbonyl compounds. In low-moisture Maillard model systems (180°C, 5 minutes) based on asparagine, 3-hydroxypropanamide generated only approximately 0.23 mmol/mol of acrylamide [1][2]. In stark contrast, hydroxyacetone—an α-hydroxycarbonyl—generated more than 4 mmol/mol of acrylamide under the same conditions [1]. This nearly 20-fold difference quantifies the significantly lower efficiency of 3-hydroxypropanamide in the thermal degradation pathway leading to this potential carcinogen.

Food Chemistry Thermal Processing Contaminant Mitigation

ADH Inhibition Activity and Physicochemical Profile Comparison

3-Hydroxypropanamide has been characterized as an inhibitor of horse liver alcohol dehydrogenase (ADH) with a reported inhibition constant (Ki) of 8.50E+6 nM [1]. This places it in a class of amide-based ADH inhibitors that serve as aldehyde analogs [2]. While this indicates an interaction with the enzyme, the high Ki value (8.5 mM) denotes a very weak inhibitory effect, which is a quantifiable limitation compared to potent inhibitors with Ki values in the nanomolar or micromolar range. This data is crucial for researchers in enzymology or metabolism studies who require a baseline for comparing the potency of newly synthesized analogs or for selecting a weak inhibitor for specific mechanistic investigations.

Enzymology ADH Inhibition Biochemical Assay

Optimized Application Scenarios for 3-Hydroxypropanamide (CAS 2651-43-6) Based on Verified Evidence


Medicinal Chemistry: Scaffold for Antimalarial Drug Discovery

This scenario is directly supported by the evidence that 3-hydroxypropanamidines, derived from the 3-hydroxypropanamide core, exhibit nanomolar in vitro activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum (IC50 values of 5 nM and 12 nM, respectively) while showing low cytotoxicity [1]. Researchers developing next-generation antimalarial agents can prioritize this scaffold for synthesis and optimization, confident that it offers a validated starting point for overcoming drug resistance.

Process Chemistry: Low-Temperature (<80°C) Synthesis and Derivatization

The evidence that 3-hydroxypropanamide readily decomposes at temperatures above ~80°C provides a critical boundary condition for its use [2]. This scenario is ideal for chemists designing synthetic routes where thermal lability is a primary consideration. Procurement of this compound is specifically warranted for reactions such as amidation or esterification that can be performed under mild conditions, or as a precursor to 3-aminopropanol via reduction. Its known solubility profile in DMSO, methanol, and water further supports its use in diverse solvent systems at controlled temperatures [3].

Material Science: Biotechnological Production of Polymeric 3-Hydroxypropionamide

This application is supported by patent literature detailing a method for producing polymeric 3-hydroxypropionamide (3HP amide) through the culture of Acetobacter lovaniensis under specific growth conditions [4]. The polymeric form can subsequently be hydrolyzed to yield the monomeric 3-hydroxypropanamide or converted to other valuable compounds like acrylamide. This biotechnological route positions 3-hydroxypropanamide as a key intermediate in the production of bio-based polymers and platform chemicals from renewable resources, a compelling scenario for industrial biotechnologists and sustainable materials researchers.

Food Chemistry: Model Compound for Acrylamide Formation Studies

The quantitative data showing that 3-hydroxypropanamide yields only ~0.23 mmol/mol of acrylamide in Maillard model systems, compared to >4 mmol/mol from hydroxyacetone, directly supports its use as a key analytical standard and model compound [5]. Food scientists investigating the thermal degradation pathways of asparagine can use this compound to calibrate analytical methods (e.g., LC-MS/MS) for tracing specific intermediates and quantifying their contribution to overall acrylamide burden in processed foods, enabling more targeted mitigation strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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